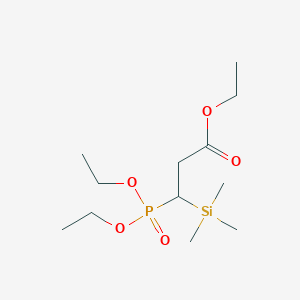
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is an organophosphorus compound with a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features, which include both a phosphonate and a silyl group. These functional groups can impart unique reactivity and properties to the molecule, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate typically involves the reaction of a phosphonate ester with a silylating agent. One common method is the reaction of diethyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for the development of pharmaceuticals due to its unique functional groups.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate involves its reactivity due to the presence of the phosphonate and silyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the silyl group, making it less reactive in certain substitution reactions.
Trimethylsilylpropanoic acid: Lacks the phosphonate group, limiting its use in phosphorus chemistry.
Diethyl phosphite: A simpler phosphonate ester without the additional functional groups.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is unique due to the combination of both phosphonate and silyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one of these groups.
Propiedades
Número CAS |
87762-66-1 |
|---|---|
Fórmula molecular |
C12H27O5PSi |
Peso molecular |
310.40 g/mol |
Nombre IUPAC |
ethyl 3-diethoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C12H27O5PSi/c1-7-15-11(13)10-12(19(4,5)6)18(14,16-8-2)17-9-3/h12H,7-10H2,1-6H3 |
Clave InChI |
AMHQUPCBLNIKLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC([Si](C)(C)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


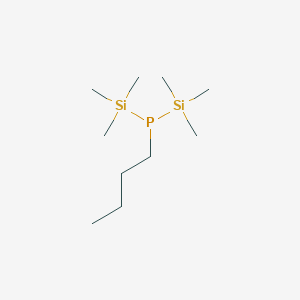
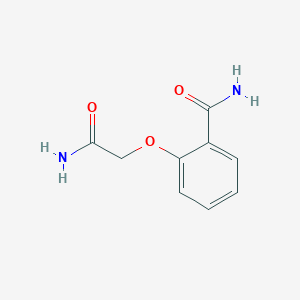
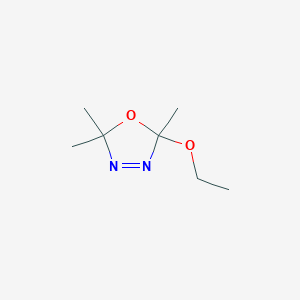
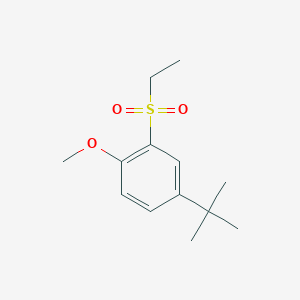
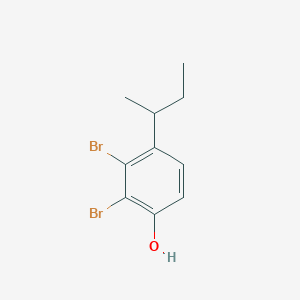
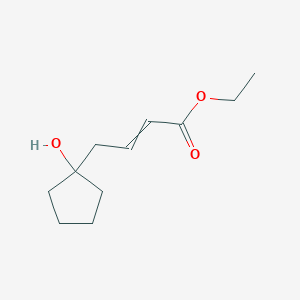


![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
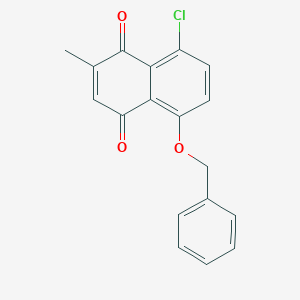
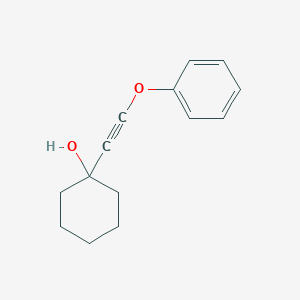
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
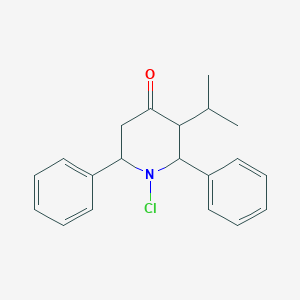
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
